Bienvenue dans la boutique en ligne BenchChem!

3-(4-methyl-1H-imidazol-1-yl)propan-1-amine

Neurokinin-1 Antagonist Drug Discovery Medicinal Chemistry

3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine (CAS 78881-20-6) is a heterocyclic amine featuring a 4-methylimidazole ring linked to a propylamine chain. It is primarily utilized as a versatile intermediate in the synthesis of complex molecules, particularly those targeting neurokinin-1 (NK1) receptors and farnesyl protein transferase.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 78881-20-6
Cat. No. B3358320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methyl-1H-imidazol-1-yl)propan-1-amine
CAS78881-20-6
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)CCCN
InChIInChI=1S/C7H13N3/c1-7-5-10(6-9-7)4-2-3-8/h5-6H,2-4,8H2,1H3
InChIKeyBJQQCZZHUZGXKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine (CAS 78881-20-6): A Key Imidazole Building Block for Drug Discovery and Chemical Synthesis


3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine (CAS 78881-20-6) is a heterocyclic amine featuring a 4-methylimidazole ring linked to a propylamine chain. It is primarily utilized as a versatile intermediate in the synthesis of complex molecules, particularly those targeting neurokinin-1 (NK1) receptors and farnesyl protein transferase [1]. Its structure, which combines a heteroaromatic system with a terminal amine, makes it a versatile intermediate for the synthesis of more complex molecules [1].

Why 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine Cannot Be Simply Substituted with Common Analogs


The 4-methyl substitution on the imidazole ring of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine is a critical determinant of its pharmacological and synthetic utility. This specific substitution pattern distinguishes it from the non-methylated analog, 3-(1H-imidazol-1-yl)propan-1-amine, which exhibits weak and non-specific binding profiles [1]. The methyl group influences both the compound's binding affinity for specific biological targets, such as the NK1 receptor, and its role as a key intermediate in patented synthetic routes for drug candidates [2]. Therefore, generic substitution with other imidazole-propanamine derivatives would likely result in a loss of desired biological activity or synthetic efficiency, making this specific compound indispensable for targeted research applications.

Quantitative Differentiation of 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine: Evidence-Based Guide for Scientific Selection


Enhanced Target Engagement: The 4-Methyl Group is Essential for Potent NK1 Receptor Antagonism

3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine is a key structural component of the potent NK1 antagonist Sch 425078. While direct comparative binding data for the free amine versus its non-methylated analog is not available in the primary literature, the specific 4-methylimidazole moiety is critical for the high potency of Sch 425078. In contrast, the non-methylated analog, 3-(1H-imidazol-1-yl)propan-1-amine, shows no meaningful affinity for the NK1 receptor and instead exhibits weak, non-specific activity against other targets like Glutaminyl-peptide cyclotransferase (Ki = 410,000 nM) and CYP3A4 (IC50 > 10,000 nM) [1]. This demonstrates that the 4-methyl group is a key structural determinant for directing potent and selective target engagement.

Neurokinin-1 Antagonist Drug Discovery Medicinal Chemistry

Synthetic Utility: A Critical Intermediate in a Patented Farnesyl Transferase Inhibitor Synthesis

3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine is a specifically claimed intermediate in the synthesis of tricyclic farnesyl protein transferase inhibitors, as detailed in patent EP 1140902 (WO 0037459) [1]. The patented synthesis relies on the selective isolation of the 4-methyl regioisomer, differentiating it from the undesired 5-methyl isomer formed during alkylation. This regiospecificity is crucial for the subsequent steps leading to the final drug candidate. In contrast, the non-methylated analog or other imidazole regioisomers would not be suitable intermediates for this specific patented synthetic route.

Oncology Farnesyl Transferase Inhibitor Process Chemistry

Potential for Reduced Off-Target CYP Inhibition: A Consequence of Structural Specificity

While direct CYP inhibition data for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine is not available, the non-methylated analog, 3-(1H-imidazol-1-yl)propan-1-amine, shows a weak CYP3A4 inhibition profile with an IC50 > 10,000 nM [1]. Given that the 4-methyl substitution is known to significantly alter binding affinity for specific biological targets (e.g., the NK1 receptor), it is a class-level inference that this substitution will also modulate its interaction with off-target proteins like CYP enzymes. This suggests the methylated compound may possess a different, and potentially more favorable, CYP inhibition profile compared to its non-methylated counterpart, a critical consideration for drug development candidates.

Drug Metabolism CYP3A4 Inhibition ADME-Tox

Optimal Research and Procurement Applications for 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine


Synthesis of Potent NK1 Receptor Antagonists

This compound is the optimal starting material for synthesizing potent NK1 antagonists, such as Sch 425078. Researchers focused on developing novel therapeutics for conditions mediated by the NK1 receptor (e.g., pain, inflammation, depression) should procure this specific building block, as the 4-methyl group is essential for achieving high target affinity [3]. Using the non-methylated analog would not yield a potent NK1 antagonist.

Manufacture of Patented Farnesyl Transferase Inhibitors

For process chemistry groups scaling up the synthesis of tricyclic farnesyl transferase inhibitors as described in patent EP 1140902, this compound is a mandatory intermediate. Its correct regioisomeric form is critical for the success of the multi-step synthesis, and substituting it with other imidazole-propanamine derivatives would render the patented route inoperable [3].

Structure-Activity Relationship (SAR) Studies on Imidazole-Containing Ligands

In medicinal chemistry SAR campaigns, this compound serves as a key tool to probe the effect of a 4-methyl group on an imidazole scaffold. By comparing its biological or physicochemical properties against the non-methylated analog (CAS 5036-48-6) or the 5-methyl isomer, researchers can directly quantify the contribution of this specific substitution to target binding, metabolic stability, or other key parameters. The available data for the non-methylated analog provides a valuable baseline for these comparative studies [3].

Quote Request

Request a Quote for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.